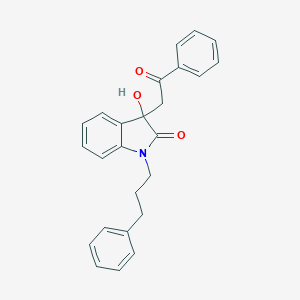

![molecular formula C15H12NO3S+ B277676 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium, also known as Thioflavin T, is a fluorescent dye that is widely used in scientific research. It was first introduced in the 1950s and has since been used in a variety of applications, including in the study of protein aggregation and amyloidosis.

Mécanisme D'action

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is a benzothiazolium salt that binds to the β-sheet structure of amyloid fibrils. It is thought to interact with the amyloid fibrils through electrostatic and hydrophobic interactions, resulting in a conformational change that leads to fluorescence. The fluorescence of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is enhanced upon binding to amyloid fibrils, making it a useful tool for detecting and quantifying amyloid deposits.

Biochemical and Physiological Effects:

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is generally considered to be non-toxic and does not have any known biochemical or physiological effects. However, it should be noted that 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is a fluorescent dye and may interfere with certain assays or experiments if used inappropriately.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is its sensitivity and specificity for amyloid fibrils. It is a widely used tool in the study of protein aggregation and amyloidosis and has been used in a variety of applications. However, 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T has some limitations. For example, it is not effective in detecting all types of amyloid fibrils and may not bind to certain conformations of amyloid fibrils. Additionally, 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is a fluorescent dye and may interfere with certain assays or experiments if used inappropriately.

Orientations Futures

There are several future directions for the use of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T in scientific research. One area of interest is the development of new fluorescent dyes that are more specific and sensitive for amyloid fibrils. Another area of interest is the use of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T in the development of new therapies for amyloid-related diseases. Finally, there is interest in the use of 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T in the development of new diagnostic tools for amyloid-related diseases.

Méthodes De Synthèse

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amine. This amine is then reacted with 2-bromoacetophenone to yield the final product. Other methods involve the use of different starting materials and reaction conditions.

Applications De Recherche Scientifique

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is primarily used in the study of protein aggregation and amyloidosis. It is commonly used to detect and quantify amyloid fibrils, which are associated with a variety of diseases, including Alzheimer's disease, Parkinson's disease, and type II diabetes. 3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium T is also used in the study of protein misfolding and aggregation in vitro, as well as in vivo imaging of amyloid deposits in animal models.

Propriétés

Nom du produit |

3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium |

|---|---|

Formule moléculaire |

C15H12NO3S+ |

Poids moléculaire |

286.3 g/mol |

Nom IUPAC |

2-(1,3-benzothiazol-3-ium-3-yl)-1-(3,4-dihydroxyphenyl)ethanone |

InChI |

InChI=1S/C15H11NO3S/c17-12-6-5-10(7-13(12)18)14(19)8-16-9-20-15-4-2-1-3-11(15)16/h1-7,9H,8H2,(H-,17,18,19)/p+1 |

Clé InChI |

GQUHOIACQXLOJP-UHFFFAOYSA-O |

SMILES |

C1=CC=C2C(=C1)[N+](=CS2)CC(=O)C3=CC(=C(C=C3)O)O |

SMILES canonique |

C1=CC=C2C(=C1)[N+](=CS2)CC(=O)C3=CC(=C(C=C3)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[5-Methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B277596.png)

![5-[(6-Tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B277597.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-benzyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277599.png)

![5-bromo-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277601.png)

![5-bromo-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277602.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277603.png)

![5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277608.png)

![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)

![1-butyl-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277615.png)

![5-bromo-1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277616.png)

![5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277618.png)

![1-benzyl-5-chloro-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277619.png)